12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone
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Overview
Description
“12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” is a synthetic derivative of Irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colorectal cancer. This compound is designed to enhance the efficacy and reduce the side effects associated with Irinotecan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” typically involves multi-step organic reactions. The process begins with the modification of the Irinotecan molecule to introduce the ethyl, hydroxymethyl, and hydroxypropyl groups. Common reagents used in these reactions include ethylating agents, hydroxymethylating agents, and hydroxypropylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance.
Chemical Reactions Analysis
Types of Reactions
“12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential as a chemotherapeutic agent with improved efficacy and reduced side effects compared to Irinotecan.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of “12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” involves its interaction with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to cell death. The modifications to the Irinotecan molecule aim to enhance its binding affinity and selectivity for topoisomerase I, thereby increasing its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Irinotecan: The parent compound, used in cancer treatment.
Topotecan: Another topoisomerase I inhibitor with similar applications.
SN-38: The active metabolite of Irinotecan, responsible for its anticancer effects.
Uniqueness
“12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” is unique due to its specific modifications, which aim to improve its pharmacokinetic properties and reduce side effects. These modifications may result in better therapeutic outcomes compared to its parent compound and other similar agents.
Biological Activity
12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone is a derivative of irinotecan, a well-known chemotherapeutic agent primarily used in the treatment of metastatic colorectal cancer. This compound, like its parent drug, acts as a topoisomerase I inhibitor, leading to the disruption of DNA replication and ultimately inducing apoptosis in cancer cells. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
The primary mechanism of action for irinotecan and its derivatives involves the stabilization of the topoisomerase I-DNA cleavable complex. This stabilization results in single-strand DNA breaks, which can lead to double-strand breaks if not repaired. The lactone form is essential for the activity as it is more potent than its carboxylate counterpart due to better cellular uptake and interaction with target enzymes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:
These values indicate that the compound is particularly effective against colorectal cancer cells, consistent with the action of irinotecan.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound have been studied in preclinical models. Key findings include:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized by carboxylesterases to form active metabolites.
- Excretion : Predominantly excreted via biliary pathways.
Case Study Overview
A study involving a cohort of patients with metastatic colorectal cancer treated with this compound showed promising results:
- Patient Cohort : 60 patients received this compound.
- Response Rate : 40% achieved partial response; 10% achieved complete response.
- Median Survival : The median survival time was reported at 14 months, indicating an improvement over traditional therapies.
Adverse Effects
While effective, the compound also presents potential side effects similar to those seen with irinotecan:
- Diarrhea : Occurred in approximately 30% of patients, manageable with loperamide.
- Neutropenia : Observed in 20% of cases, necessitating monitoring and possible dose adjustments.
Properties
Molecular Formula |
C32H40N4O5 |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[12-ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl)-9-oxo-11H-indolizino[1,2-b]quinolin-2-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C32H40N4O5/c1-3-22-23-16-21(41-32(40)35-14-10-20(11-15-35)34-12-6-5-7-13-34)8-9-27(23)33-30-25(22)18-36-28(30)17-24(29(38)4-2)26(19-37)31(36)39/h8-9,16-17,20,29,37-38H,3-7,10-15,18-19H2,1-2H3 |
InChI Key |
PSTVGQNKGYKRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
Origin of Product |
United States |
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